Massarilactone B

説明

Contextualization within Natural Product Chemistry

Massarilactone B belongs to the massarilactone class of polyketides, which are complex secondary metabolites primarily produced by endophytic and aquatic fungi. researchgate.netbeilstein-journals.orgnih.gov The initial isolation of this compound, along with its counterpart Massarilactone A, was from the freshwater aquatic fungus Massarina tunicata. fungaldiversity.orgresearchgate.netrsc.org This discovery was a significant contribution to the field of natural product chemistry, which seeks to identify, isolate, and characterize new chemical entities from natural sources. fungaldiversity.org

Subsequent research has led to the identification of other massarilactones, such as C, D, E, F, G, and H, from various fungal species, including Coniothyrium sp. and Phoma herbarum. researchgate.netbeilstein-journals.orgnih.gov The production of these compounds can be influenced by the culture conditions of the fungi. For instance, studies on the endophytic fungus Dendrothyrium variisporum revealed that while Massarilactone D and H were major components in shake flask cultures, scaling up to a bioreactor yielded primarily Massarilactone D and other metabolites. researchgate.netnih.gov

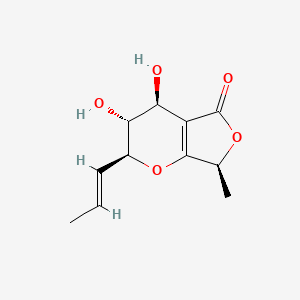

The structural elucidation of this compound was a critical step in its initial characterization. Researchers employed X-ray diffraction analysis of its bis(4-bromobenzoate) derivatives to determine its absolute stereochemistry. researchgate.net This detailed structural information is fundamental for understanding its biological activity and for guiding synthetic efforts. researchgate.netacs.org The total synthesis of this compound has been achieved, providing a means to produce the compound for further study and to create analogues with potentially enhanced properties. acs.orgacs.org

Significance of Furo[3,4-b]pyran-5-one Natural Products in Chemical Biology

This compound features a distinctive furo[3,4-b]pyran-5-one bicyclic ring system, a structural motif found in a variety of bioactive natural products isolated from fungi. researchgate.netgoogle.com This core structure is of significant interest in chemical biology and medicinal chemistry due to the diverse biological activities exhibited by compounds that possess it. google.comontosight.airesearchgate.net

Natural products containing the furo[3,4-b]pyran-5-one scaffold, such as the massarilactones, TAN-2483A and B, and waol A, have demonstrated a range of biological effects, including antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. google.comontosight.aiorganic-chemistry.org For example, this compound itself has shown antibacterial activity against Bacillus subtilis and Staphylococcus aureus. beilstein-journals.orgresearchgate.netbeilstein-journals.org Other related compounds, like TAN-2483B, have exhibited inhibitory activity against c-SRC kinase and have shown potential in treating cancer and osteoporosis. wgtn.ac.nzwipo.int

The exploration of the furo[3,4-b]pyran-5-one scaffold has led to the synthesis of various analogues to investigate their structure-activity relationships (SAR). wgtn.ac.nz By modifying the core structure and its substituents, researchers aim to develop new compounds with improved potency and selectivity for specific biological targets. beilstein-journals.orgwgtn.ac.nz This highlights the importance of the furo[3,4-b]pyran-5-one system as a "privileged structure" in drug discovery, providing a versatile platform for the development of new therapeutic agents. researchgate.net

特性

分子式 |

C11H14O5 |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

(2S,3R,4S,7S)-3,4-dihydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,4,7-tetrahydrofuro[3,4-b]pyran-5-one |

InChI |

InChI=1S/C11H14O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-6,8-9,12-13H,1-2H3/b4-3+/t5-,6-,8-,9-/m0/s1 |

InChIキー |

DXUWKSUWEMSKDA-MHLXCEJISA-N |

SMILES |

CC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O |

異性体SMILES |

C/C=C/[C@H]1[C@@H]([C@H](C2=C(O1)[C@@H](OC2=O)C)O)O |

正規SMILES |

CC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O |

同義語 |

massarilactone B |

製品の起源 |

United States |

Occurrence, Isolation, and Production Methodologies of Massarilactone B

Fungal Bioprospecting and Identification of Producing Organisms

The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with fungi emerging as a prolific source. The discovery of Massarilactone B is a testament to the success of fungal bioprospecting, particularly within aquatic and endophytic environments.

Freshwater Aquatic Fungi (e.g., Massarina tunicata)

This compound was first identified, along with its counterpart Massarilactone A, from the freshwater aquatic fungus Massarina tunicata. beilstein-journals.orgnih.govresearchgate.netrsc.org This discovery highlighted the potential of freshwater fungi as a source for new secondary metabolites. fungaldiversity.orgscielo.brmycosphere.org These fungi play a crucial role in the decomposition of organic matter, such as wood, in freshwater habitats. researchgate.netmycosphere.org The investigation of fungal strains isolated from submerged wood in tropical freshwater ecosystems has revealed their potential for producing antibacterial substances. scielo.brresearchgate.net Massarina tunicata, in particular, has been a subject of interest for its production of various bioactive compounds, including not only the massarilactones but also other polyketides and sesquiterpenoids. scielo.brmycosphere.orgacs.org

Endophytic Fungi and Their Ecological Associations

Subsequent to its initial discovery, this compound has also been isolated from endophytic fungi. beilstein-journals.orgnih.govresearchgate.net Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease. acgpubs.orgpeerj.comekb.eg This symbiotic relationship can be beneficial for the host plant, as endophytic fungi can produce bioactive metabolites that protect the plant from pathogens and environmental stressors. peerj.comekb.egnih.gov The production of compounds like this compound by endophytes suggests a role in the ecological interactions between the fungus and its host plant. acgpubs.orgpeerj.com Endophytic fungi are considered a rich and relatively untapped source of novel natural products with a high degree of biodiversity. acgpubs.orgnih.gov The chemical diversity of metabolites from endophytes, including polyketides, alkaloids, and terpenoids, underscores their potential for therapeutic applications. nih.gov

Advanced Extraction and Isolation Techniques for Massarilactones

The process of obtaining pure this compound from its fungal sources involves sophisticated extraction and isolation methods. These techniques are crucial for separating the target compound from a complex mixture of other metabolites produced by the fungus.

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. khanacademy.orgnih.govwikipedia.org In the context of this compound isolation, various chromatographic methods are employed. Column chromatography is a common initial step, where the crude extract is passed through a column packed with a stationary phase, such as silica gel or a reversed-phase material like C8 or C18. nih.govnih.gov The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. khanacademy.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient method used for the final purification of massarilactones. beilstein-journals.org Preparative HPLC, which handles larger quantities of material, is often used to obtain pure compounds for structural elucidation and biological testing. beilstein-journals.org This technique utilizes a high-pressure pump to pass the solvent through the column, resulting in higher resolution and faster separation times. nih.gov

Modern Solvent Extraction Approaches

The initial step in isolating this compound involves extracting the compound from the fungal culture. Modern solvent extraction techniques are designed to be efficient and to minimize the degradation of the target compounds. nih.govresearchgate.net The choice of solvent is critical and depends on the polarity of the target compound. nih.gov

For the extraction of massarilactones, a common approach involves liquid-solid extraction, where the fungal biomass and/or the culture filtrate are extracted with organic solvents. acs.orgcsic.es A frequently used solvent for this purpose is ethyl acetate (EtOAc), which is effective in extracting a wide range of secondary metabolites. acgpubs.orgacs.orgcsic.es The process may involve partitioning the crude extract between immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity. csic.esgoogle.com Other solvents like methanol (MeOH) and dichloromethane (CH2Cl2) are also used, sometimes in combination, to effectively extract the desired compounds from the fungal matrix. beilstein-journals.orgnih.govnih.gov The resulting crude extract is then typically concentrated under reduced pressure before being subjected to chromatographic separation. nih.govacs.org

Fermentation Strategies for Optimized this compound Production

To produce sufficient quantities of this compound for research and potential applications, optimizing the fungal fermentation process is essential. This involves manipulating the culture conditions to enhance the yield of the desired metabolite.

Various fermentation parameters can be adjusted, including the composition of the culture medium, pH, temperature, and aeration. researchgate.net For instance, the production of massarilactones has been observed in both liquid and solid-state fermentation. researchgate.netcsic.es In liquid fermentation, the fungus is grown in a nutrient-rich broth, and the culture is often agitated to ensure proper aeration and nutrient distribution. researchgate.netfungaldiversity.org Shake flask fermentation is a common method used in laboratory settings. beilstein-journals.orgresearchgate.net

The composition of the fermentation medium plays a significant role in the production of secondary metabolites. Different media, such as potato dextrose broth (PDB) or yeast-malt-glucose (YMG) medium, have been used for the cultivation of massarilactone-producing fungi. beilstein-journals.orgresearchgate.netfungaldiversity.org The "One Strain, Many Compounds" (OSMAC) approach involves systematically altering the culture conditions to induce the production of different metabolites from a single fungal strain. csic.esacs.org This can include changing the culture medium, adding chemical elicitors, or co-culturing the fungus with other microorganisms. researchgate.netresearchgate.netcsic.esacs.org These strategies can lead to the discovery of new compounds or an increased yield of known metabolites like this compound. csic.esacs.org

Biosynthesis and Biogenetic Pathways of Massarilactone B

Polyketide Synthase (PKS) Dependent Biosynthesis of Massarilactones

The backbone of Massarilactone B is assembled by a Type I Polyketide Synthase (PKS). researchgate.net PKSs are large, multifunctional enzymes that construct polyketides through repeated decarboxylative condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. ftb.com.hr The process is initiated with a "starter unit," typically acetyl-CoA, which is loaded onto the synthase. The polyketide chain is then extended through the sequential addition of "extender units," most commonly malonyl-CoA. researchgate.netftb.com.hr

The core enzymatic domains within a PKS module orchestrate this synthesis. These domains and their functions are essential for the formation of the initial polyketide chain that will ultimately be processed into the final massarilactone structure.

| PKS Domain | Function |

| Acyltransferase (AT) | Selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units and transfers them to the Acyl Carrier Protein. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the other catalytic domains. |

| Ketosynthase (KS) | Catalyzes the crucial Claisen condensation reaction between the growing chain and the newly loaded extender unit, elongating the carbon backbone. |

| Ketoreductase (KR) | (Optional) Reduces the β-keto group formed after condensation to a hydroxyl group. |

| Dehydratase (DH) | (Optional) Eliminates a water molecule from the β-hydroxy group, forming a double bond. |

| Enoyl Reductase (ER) | (Optional) Reduces the double bond to a saturated carbon-carbon bond. |

This table summarizes the primary domains of a Type I Polyketide Synthase and their roles in the assembly of the polyketide chain. ftb.com.hr

For massarilactones, it is proposed that a tetraketide precursor is formed through this PKS machinery. acs.org The specific selection of starter and extender units and the precise sequence of reductive steps are programmed into the PKS enzyme complex, dictating the initial structure of the linear polyketide chain.

Precursor Incorporation Studies in Tetronic Acid Biogenesis

Two primary biosynthetic routes to tetronic acids have been proposed:

Incorporation of a Glyceryl Unit: Feeding and NMR experiments for some natural products suggest that a glyceryl unit can serve as the precursor for the tetronic acid ring. wiley-vch.de

C4-Dicarboxylic Acid Pathway: An alternative pathway involves the use of C4-dicarboxylic acids, such as malic acid, which can be derived from the Krebs cycle. acs.orgmdpi.com

In the context of massarilactones and related compounds like arthropsolide A, a proposed pathway involves the condensation of the PKS-derived tetraketide precursor with a malic acid unit. acs.orgcdnsciencepub.com This is supported by labeling studies on related fungal polyketides where the incorporation of 13C-labeled sodium acetate confirmed the polyketide origin of the main carbon chain. cdnsciencepub.com

| Proposed Precursor | Origin | Relevance to this compound |

| Acetyl-CoA | Primary Metabolism | Starter unit for the polyketide chain. |

| Malonyl-CoA | Primary Metabolism | Extender units for the polyketide chain. |

| Malic Acid | Krebs Cycle | Proposed C4 unit that condenses with the polyketide to form the tetronic acid and pyran rings. acs.org |

This table outlines the key metabolic precursors believed to be involved in the biosynthesis of the this compound scaffold.

The formation of the C–C and C–O bonds of the tetronic ring itself is a complex process. In some biosynthetic pathways, this is mediated by a single synthase enzyme, while in others, FAD-dependent oxidoreductases are thought to be involved in subsequent dehydration and cyclization steps. wiley-vch.de

Elucidation of Enzymatic Transformations in the this compound Pathway

Following the assembly of the linear polyketide chain and the incorporation of the C4 unit, a series of enzymatic transformations are required to yield the final furo[3,4-b]pyran-5-one structure of this compound. A plausible biosynthetic pathway suggests that a tetraketide precursor condenses with a malic acid derivative. acs.org This is followed by a cascade of cyclizations, dehydrations, and redox reactions to form the bicyclic core.

A proposed biogenetic pathway leading to massarilactones, massarigenins, and trichocladinols, which are all structurally related, originates from a common precursor derived from the condensation of the tetraketide and a malic acid unit. acs.org The pathway then diverges through different enzymatic modifications to produce the variety of observed natural products. For this compound, this involves the formation of the fused furanone and pyran rings. The final steps likely involve specific hydroxylations and the establishment of the correct stereochemistry at the various chiral centers, guided by dedicated tailoring enzymes encoded within the biosynthetic gene cluster (BGC). nih.gov While the complete gene cluster for this compound has not been fully characterized, the co-isolation of various massarilactone analogues from a single fungal strain supports the concept of a divergent pathway from a common intermediate. acs.orgnih.gov

Total Synthesis Strategies and Methodological Advancements for Massarilactone B

Seminal Total Syntheses of Massarilactone B

The synthesis began with an aldol reaction between the known hydroxybutanolide 31 and 2,4-hexadienal, which yielded the key intermediate alcohol 32. acs.orgcapes.gov.br This was followed by the pivotal iodoetherification step to form the bicyclic iodide 34. acs.orgcapes.gov.br Subsequent steps completed the synthesis, confirming the structure of this compound and providing a reliable pathway for accessing this class of molecules. acs.org This work was part of a broader investigation that also led to the synthesis of related compounds like (-)-TAN-2483A and the revision of the structures of waol A and waol B. core.ac.ukacs.org

Key Methodologies for the Construction of the Furo[3,4-b]pyran-5-one Core

The furo[3,4-b]pyran-5-one core is the defining structural feature of this compound and a family of related fungal metabolites. researchgate.netgoogle.com Its construction has been a focal point of synthetic efforts, leading to the development and application of several key chemical methodologies.

Diastereoselective Iodoetherification Approaches

A cornerstone of the seminal synthesis of this compound is the use of a highly diastereoselective iodoetherification reaction. core.ac.uke-bookshelf.de This step is critical for forming the tetrahydrofuran portion of the bicyclic core and for setting the stereochemistry at a key carbon center.

Strategic Aldol Coupling Reactions

The aldol reaction serves as a powerful tool for carbon-carbon bond formation in the synthesis of this compound. core.ac.ukacs.orgacs.org It is employed at an early stage to couple the two main fragments of the molecule. Specifically, a carefully chosen hydroxybutanolide (lactone 31) is reacted with an unsaturated aldehyde (2,4-hexadienal). acs.orgcapes.gov.br

This coupling provides the linear precursor (alcohol 32) containing the necessary carbon framework and functional groups poised for the subsequent cyclization. acs.orgresearchgate.net While the aldol reaction itself can produce a mixture of diastereomers, the subsequent iodoetherification step proceeds with the desired stereochemical control, making this a robust and effective sequence. core.ac.ukacs.org

Cyclopropane Ring-Opening and Rearrangement Reactions in Precursor Synthesis

While not utilized in the first total synthesis of this compound itself, methodologies involving cyclopropane ring-opening have emerged as a powerful strategy for constructing the furo[3,4-b]pyran-5-one core, particularly for analogues with challenging stereochemistry. researchgate.netresearchgate.net For instance, the synthesis of (-)-TAN-2483B, which possesses a 2,6-trans relationship across the pyran ring that has thwarted other approaches, was achieved using this strategy. researchgate.netgoogle.com

This approach relies on the ring expansion of a reactive furan ring-fused dibromocyclopropane. researchgate.netresearchgate.net The strain within the three-membered ring facilitates a rearrangement to form the six-membered pyran ring. uq.edu.auresearchgate.netbeilstein-journals.org This method provides access to stereochemical arrangements that are difficult to obtain through other routes, highlighting its importance in the synthesis of complex members of this natural product family. researchgate.netgoogle.com

Control of Stereochemistry and Diastereoselectivity in this compound Synthesis

Achieving the correct three-dimensional structure is a paramount challenge in the synthesis of complex natural products like this compound. The synthetic routes developed have demonstrated exquisite control over stereochemistry.

The primary method for stereocontrol in the seminal synthesis relies on a substrate-controlled diastereoselective iodoetherification. core.ac.ukacs.org The initial aldol reaction between hydroxybutanolide 31 and 2,4-hexadienal sets up a precursor molecule (32). acs.org The existing stereocenters in this precursor then direct the stereochemical outcome of the subsequent intramolecular iodoetherification, leading to the desired relative stereochemistry in the bicyclic product 34. core.ac.ukacs.orgresearchgate.net This strategy effectively translates the stereochemical information from a simpler acyclic precursor to the complex bicyclic core. The use of chiral auxiliaries is a general and powerful strategy in asymmetric synthesis to control the stereochemical outcome of reactions, although the seminal this compound synthesis relies more on substrate control. wikipedia.org

Development of Novel Synthetic Routes to this compound Analogues

The synthetic methodologies established for this compound and its relatives have provided a platform for the development of novel analogues. google.comwgtn.ac.nz These efforts are often aimed at exploring the structure-activity relationship (SAR) of this class of compounds, potentially leading to new therapeutic agents. wgtn.ac.nz

For example, the synthetic route involving cyclopropane ring expansion developed for the related compound (-)-TAN-2483B has been employed to create a variety of side-chain analogues. google.comresearchgate.net These analogues have shown micromolar activity against various cancer cell lines and certain human kinases, demonstrating the value of this synthetic platform for medicinal chemistry. researchgate.netresearchgate.net Furthermore, semisynthetic derivatives of the closely related Massarilactone D have been prepared through acylation, with some of the resulting compounds showing enhanced cytotoxic and nematicidal activities compared to the parent natural product. researchgate.netresearchgate.net

Advanced Structural Characterization and Stereochemical Assignment of Massarilactone B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

The foundational planar structure of Massarilactone B was elucidated through a comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provided the initial framework by identifying the types and numbers of protons and carbons present in the molecule.

Detailed two-dimensional (2D) NMR experiments were crucial in assembling the molecular connectivity. These experiments typically include:

Correlation Spectroscopy (COSY): Used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the spin systems of the molecule's bicyclic core and its side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton attachments.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation technique was instrumental in connecting the different spin systems. By observing correlations between protons and carbons separated by two or three bonds, researchers could piece together the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms within the furo[3,4-b]pyran-5-one bicyclic ring system. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provided crucial information regarding the relative stereochemistry of the molecule by detecting through-space interactions between protons that are in close proximity.

The chemical shifts (δ) and coupling constants (J) obtained from these spectra were meticulously analyzed to define the constitution of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for the Massarilactone Core Structure

(Note: This table represents typical chemical shift ranges for the core structure of massarilactones based on literature data. The exact values for this compound are found in the primary literature.)

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~170 | - |

| 3 | ~70-80 | ~4.5-5.0 |

| 3a | ~40-50 | ~2.5-3.0 |

| 4 | ~100-110 | ~6.0-6.5 |

| 5 | ~160-165 | - |

| 7 | ~70-80 | ~4.0-4.5 |

| 7a | ~80-90 | ~4.5-5.0 |

| 8 (CH₃) | ~15-25 | ~1.2-1.5 |

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) was a critical tool for determining the elemental composition and confirming the molecular weight of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to obtain a highly accurate mass measurement of the molecular ion. beilstein-journals.orgnih.gov This precision allows for the calculation of a unique molecular formula, which for this compound was established as C₁₁H₁₄O₄. acs.orgwgtn.ac.nz

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide further structural information by analyzing the fragmentation patterns of the parent ion. researchgate.netunideb.hu While specific fragmentation data for this compound is detailed in specialized literature, the general approach involves correlating the observed fragment ions (m/z values) to the loss of specific neutral fragments from the parent molecule. This analysis helps to confirm the presence of key structural units, such as the lactone ring and the side chain, corroborating the structure proposed by NMR analysis.

X-ray Crystallographic Studies of this compound Derivatives for Absolute Stereochemistry

While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule often requires other methods. For this compound, its absolute stereochemistry was unambiguously established through single-crystal X-ray diffraction analysis. researchgate.netuiowa.eduresearchgate.net

Because the native compound did not form crystals suitable for this analysis or lacked a heavy atom to allow for the reliable determination of absolute configuration, a chemical derivatization was performed. Specifically, the hydroxyl groups of this compound were esterified to create a bis(4-bromobenzoate) derivative . researchgate.netresearchgate.net The introduction of the bromine atoms (heavy atoms) into the structure facilitates the use of anomalous dispersion (or resonant scattering) of X-rays. By analyzing the intensities of Bijvoet pairs of reflections, the absolute configuration of the chiral centers in the molecule could be definitively determined. researchgate.net This method provided the final, crucial piece of evidence to fully describe the three-dimensional structure of this compound.

Computational Approaches to Conformational Analysis and Stereochemical Confirmation

In modern natural product chemistry, computational methods are increasingly used to complement experimental data and provide a higher degree of confidence in stereochemical assignments. nih.gov For complex structures like the massarilactones, computational analysis is a powerful tool. researchgate.netacs.org

Methods such as the calculation of NMR parameters using Density Functional Theory (DFT), often coupled with a statistical approach like the DP4+ probability analysis, are used to distinguish between possible diastereomers. acs.orgnih.govresearchgate.net This involves calculating the theoretical NMR chemical shifts for all possible stereoisomers of the molecule and comparing them to the experimental data. The isomer whose calculated data most closely matches the experimental values is predicted to be the correct one.

Furthermore, the calculation of Electronic Circular Dichroism (ECD) spectra using time-dependent density functional theory (TDDFT) is a common method for assigning absolute configuration. researchgate.netunideb.hunih.gov The calculated ECD spectrum for a proposed absolute configuration is compared with the experimentally measured CD spectrum. A good match between the experimental and calculated spectra provides strong support for the assigned absolute stereochemistry, often corroborating the results from X-ray crystallography. researchgate.netnih.gov

Biological Activities and Mechanistic Research of Massarilactone B Preclinical and in Vitro

Investigations into Antimicrobial Activity

The antimicrobial potential of Massarilactone B has been a primary focus of initial research, with studies concentrating on its effect against Gram-positive bacteria.

This compound has demonstrated notable antibacterial activity against the Gram-positive bacteria Bacillus subtilis (ATCC 6051) and Staphylococcus aureus (ATCC 29213). researchgate.netbeilstein-journals.orgresearchgate.net In standard disk diffusion assays, the compound was shown to produce significant zones of inhibition. At a concentration of 200 μg per disk, the observed zones of inhibition ranged from 12 to 19 mm, indicating its efficacy in inhibiting the growth of these bacteria. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

| Target Bacterium | Strain | Concentration per Disk | Zone of Inhibition (mm) |

| Bacillus subtilis | ATCC 6051 | 200 µg | 12-19 researchgate.netbeilstein-journals.orgresearchgate.net |

| Staphylococcus aureus | ATCC 29213 | 200 µg | 12-19 researchgate.netbeilstein-journals.orgresearchgate.net |

While the antibacterial efficacy of this compound has been established through inhibition assays, the specific cellular and molecular mechanisms underlying this action have not been fully elucidated in the reviewed scientific literature. Research has confirmed its activity, but detailed studies into how this compound interacts with bacterial cells—such as by disrupting cell wall synthesis, altering membrane permeability, or inhibiting essential enzymes or protein synthesis—are not yet available.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

Cytotoxic Activity in Cell-Based Assays

The potential of natural products to act as cytotoxic agents is a significant area of pharmaceutical research. However, the investigation into this compound's specific effects on human cancer cell lines is limited.

In the reviewed preclinical studies, while related compounds such as Massarilactone H have been evaluated for cytotoxicity against various human cancer cell lines, specific data on the efficacy of this compound against human lung carcinoma (A549), oligodendroglioma (Hs683), melanoma (SKMEL-28), and breast cancer (MCF-7) cell lines are not available. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov Research has often focused on the cytotoxic potential of other members of the massarilactone family or their semisynthetic derivatives. beilstein-journals.orgresearchgate.net Consequently, there is a lack of direct evidence and corresponding IC₅₀ values to characterize the cytotoxic profile of this compound against these specific cancer cell lines.

Consistent with the absence of specific data on its cytotoxic activity, the molecular targets and signaling pathways that would be modulated by this compound to induce cytotoxicity have not been identified. Mechanistic studies are contingent on initial findings of bioactivity; therefore, the pathways mediating any potential cytotoxic effects of this compound remain unknown.

Efficacy Against Human Cancer Cell Lines (e.g., A549, Hs683, SKMEL-28, MCF-7)

Enzyme Modulatory Activities

The ability of natural compounds to modulate the activity of enzymes is a key indicator of their therapeutic potential. This compound has been isolated during screening efforts for enzyme inhibitors, though its own activity has not been a primary finding.

In a study on metabolites from the fungus Malbranchea flavorosea, this compound was isolated along with several other compounds. nih.gov While other compounds from the extract were reported to inhibit the Ruminococcus obeum α-glucosidase enzyme, no such activity was reported for this compound itself. nih.gov Similarly, research on the closely related natural product (-)-TAN-2483B has highlighted its inhibitory action against Bruton's tyrosine kinase (Btk), but these findings have not been extended to this compound. google.comwgtn.ac.nz The current body of scientific literature lacks conclusive reports detailing any specific enzyme modulatory activities for this compound.

Potential as an α-Glucosidase Inhibitor, based on co-occurrence with known inhibitors

This compound has been identified in cultures of the fungus Malbranchea flavorosea. nih.govresearchgate.net While this compound itself has not been reported to be a direct inhibitor of α-glucosidase, its potential in this area is inferred from its co-occurrence with other metabolites that have demonstrated such activity. nih.gov In a study of the rice-based culture of Malbranchea flavorosea, this compound was isolated alongside several other compounds, including (S)-3,4-dihydro-3-(1H-indol-3-ylmethyl)-4-methyl-1H-1,4-benzodiazepine-2,5-dione. nih.gov This compound, along with its synthetic analog, was found to inhibit the α-glucosidase enzyme from Ruminococcus obeum. nih.govresearchgate.net

The isolation of this compound from the same fungal source as active α-glucosidase inhibitors suggests a shared biosynthetic origin or ecological role, prompting further investigation into its own potential bioactivity. nih.govresearchgate.net Fungi, including various species of Ascomycota, are known producers of a diverse array of secondary metabolites, some of which have been identified as potent enzyme inhibitors. nih.govresearchgate.net The context of its natural source and the demonstrated activity of its co-metabolites form the basis for its consideration as a compound of interest for α-glucosidase inhibition research. nih.govresearchgate.net

Mechanistic Insights from Molecular Docking and Dynamic Studies with Related Compounds

Mechanistic understanding of how compounds related to this compound interact with α-glucosidase has been explored through computational methods. nih.gov Although this compound was not the subject of these specific studies, the active compounds isolated alongside it from Malbranchea flavorosea were analyzed using molecular docking and dynamic simulations. nih.govresearchgate.net

Specifically, molecular docking studies were conducted on (S)-3,4-dihydro-3-(1H-indol-3-ylmethyl)-4-methyl-1H-1,4-benzodiazepine-2,5-dione and its synthetic analog. nih.gov The results of these computational analyses revealed that these compounds could bind to the catalytic center of the Ruminococcus obeum α-glucosidase. nih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies provide a computational basis for the observed inhibitory activity of the tested alkaloids and suggest a binding mode that is analogous to reference inhibitors like acarbose. nih.govnih.gov Such insights into related compounds are valuable for guiding future research on the structure-activity relationships within this class of molecules, potentially including this compound.

Other Biological Activities (e.g., Nematicidal, Phytotoxic effects of related Massarilactones)

Beyond the inferred potential for α-glucosidase inhibition, this compound and its structural relatives, the massarilactones, exhibit a range of other biological activities, including antimicrobial, nematicidal, and phytotoxic effects. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Massarilactones A and B were reported to have antimicrobial properties, showing activity against the bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.netbeilstein-journals.org In disk diffusion assays, these compounds created zones of inhibition ranging from 12 to 19 mm at a concentration of 200 μ g/disk . researchgate.netbeilstein-journals.org

While this compound has not been specifically tested for nematicidal activity, semisynthetic derivatives of the related Massarilactone D have shown significant effects. beilstein-journals.orgnih.gov In a study against the nematode Caenorhabditis elegans, the parent compound, Massarilactone D, was inactive. nih.govnih.gov However, a synthetically modified version, Massarilactone D 3,4,7-tri-O-trans-cinnamoyl, displayed potent and selective nematicidal activity. beilstein-journals.orgnih.gov

Table 1: Nematicidal Activity of a Massarilactone D Derivative

| Compound | LD₅₀ (µg/mL) | LD₉₀ (µg/mL) |

|---|---|---|

| Massarilactone D 3,4,7-tri-O-trans-cinnamoyl | 12.5 | 100 |

Data sourced from studies on Caenorhabditis elegans. nih.gov

Furthermore, phytotoxic effects have been observed for other related compounds. Massarilactones D and H, isolated from the fungus Kalmusia variispora which is associated with grapevine trunk diseases, demonstrated phytotoxicity against grapevine (Vitis vinifera L.). researchgate.netd-nb.infomdpi.com The toxic effect on the plant was dependent on the concentration and the duration of exposure. researchgate.netd-nb.info Research also indicated that the phytotoxicity could be enhanced through chemical modification, as the 3,4,7-O,O',O"-triacetyl derivative of massarilactone D showed increased toxic effects on the host plant. researchgate.net

Table 2: Phytotoxic Activity of Related Massarilactones

| Compound | Target Plant | Observed Effect |

|---|---|---|

| Massarilactone D | Vitis vinifera L. | Phytotoxic |

| Massarilactone H | Vitis vinifera L. | Phytotoxic |

| 3,4,7-O,O',O"-triacetyl derivative of massarilactone D | Vitis vinifera L. | Increased phytotoxicity |

Data sourced from studies on metabolites produced by Kalmusia variispora. researchgate.net

Structure-activity Relationship Sar and Analog Design of Massarilactone B

Systematic Chemical Modification of the Massarilactone B Core Structure

This compound belongs to a rare class of polyketides characterized by a furo[3,4-b]pyran-5-one bicyclic ring system. e-bookshelf.deresearchgate.net These compounds, produced by various marine and endophytic fungi, share a close biogenetic relationship with other fungal metabolites like the spirostaphylotrichins and curvupallides. beilstein-journals.org The total synthesis of this compound has been achieved, with key steps including a highly diastereoselective iodoetherification to form the pyran ring and a subsequent elimination reaction to establish the tetronic acid core. e-bookshelf.deacs.org

Systematic modifications often begin with readily available precursors like Massarilactone D, which can be produced in larger quantities through fungal fermentation. beilstein-journals.org Although Massarilactone D itself is often found to be biologically inactive, its structural similarity makes it an effective scaffold for generating more potent analogs. beilstein-journals.orgresearchgate.netmdpi.com One notable observation is the potential interconversion between Massarilactone D and Massarilactone H, which possesses the key exo-methylene group, suggesting that chemical modifications should aim to preserve this feature. beilstein-journals.orgnih.gov

Semisynthetic Derivatives and Their Bioactivity Enhancement

Chemical derivatization of the massarilactone core has proven to be an effective strategy for enhancing biological activity. beilstein-journals.orgbeilstein-journals.org Starting from inactive or weakly active parent compounds, such as Massarilactone D, researchers have successfully generated a variety of analogs with significantly improved cytotoxic and nematicidal properties. beilstein-journals.orgresearchgate.netsciprofiles.com

Acylation is a key method used to create semisynthetic derivatives of massarilactones. beilstein-journals.orgsciprofiles.comresearchgate.net By reacting the hydroxyl groups on the massarilactone scaffold with various acylating agents, researchers have introduced a range of functional groups, leading to derivatives with enhanced bioactivities. beilstein-journals.orgbeilstein-journals.org For instance, the acylation of Massarilactone D, which is otherwise inactive, has yielded derivatives with significant cytotoxicity against a panel of human cancer cell lines. beilstein-journals.orgresearchgate.net

The introduction of different acyl groups can modulate the compound's properties, such as hydrophobicity, which may enhance cell membrane permeability and improve binding affinity to intracellular targets. nih.gov For example, the reaction of Massarilactone D with cinnamoyl chloride led to the formation of Massarilactone H 3,4-di-O-trans-cinnamoyl, a derivative that exhibited potent cytotoxic activity with IC₅₀ values ranging from 3.51 to 32.73 μM against various cancer cell lines. beilstein-journals.orgbeilstein-journals.org Another derivative, Massarilactone D 3,4,7-tri-O-bromobenzoyl, displayed significant and selective nematicidal activity, a property absent in the parent compound. beilstein-journals.orgresearchgate.net These findings underscore the power of acylation to unlock or enhance the biological potential of the massarilactone scaffold. researchgate.netsciprofiles.com

The following table summarizes the cytotoxic activity of several semisynthetic derivatives of Massarilactone D.

| Compound | Modification | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (PC-3) IC₅₀ (µM) |

| Massarilactone D | Parent Compound | >100 | >100 | >100 |

| Derivative 2 | 3,4-di-O-methacryloyl-7-O-(6-chloro-3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbonyl) | 7.09 | 11.53 | 10.74 |

| Derivative 3 | Massarilactone H 3,4-di-O-trans-cinnamoyl | 3.51 | 10.33 | 11.21 |

Data sourced from a study on semisynthetic derivatives of Massarilactone D. beilstein-journals.org

SAR studies have identified several structural motifs that are critical for the bioactivity of massarilactones. beilstein-journals.org Perhaps the most significant is the α,β-unsaturated lactone system, which includes a conjugated exo-methylene group. mdpi.comnih.gov The presence of this exo-methylene moiety, as seen in Massarilactone H, is strongly correlated with enhanced cytotoxicity. mdpi.comnih.gov

For example, a derivative featuring the Massarilactone H core with its characteristic exo-methylene group at C-7 showed greater potency against MCF-7 breast cancer cells (IC₅₀ of 3.51 µM) compared to a related derivative lacking this feature (IC₅₀ of 7.09 µM). beilstein-journals.orgresearchgate.net This suggests that the exo-methylene group is a crucial structural element for cytotoxic activity. nih.gov The reactivity of this Michael acceptor is believed to be key to its biological effect, likely through covalent interaction with biological nucleophiles in target proteins. beilstein-journals.org Therefore, strategies to enhance the bioactivity of these compounds should focus on preserving the exo-methylene group while modifying other parts of the molecule. beilstein-journals.orgbeilstein-journals.org

Impact of Acylation and Other Functional Group Derivatizations on Activity

Rational Design of this compound Analogues for Improved Specificity and Potency

The insights gained from SAR studies are fundamental to the rational design of new this compound analogs with improved therapeutic profiles. The goal is to create molecules with increased potency against specific targets and greater selectivity, thereby minimizing off-target effects. nih.gov

Future design strategies will likely focus on several key areas. First, preserving the essential exo-methylene group while systematically altering other substituents is a priority. beilstein-journals.orgbeilstein-journals.org Modifications could target the number and position of acyl groups to optimize interactions with biological targets. beilstein-journals.org Furthermore, computational methods, such as molecular docking and dynamics studies, can be employed to predict the binding of designed analogs to target proteins, such as α-glucosidase or protein kinases, providing a rational basis for selecting the most promising candidates for synthesis. acs.orgresearchgate.net

The development of synthetic routes that allow for the modular and convergent assembly of the massarilactone core will facilitate the creation of a diverse library of analogs. beilstein-journals.org This approach, combined with high-throughput screening methods, can accelerate the discovery of new lead compounds. nih.gov By combining knowledge of the SAR with modern synthetic and computational tools, it is possible to design novel this compound analogs with tailored biological activities for specific therapeutic applications. beilstein-journals.org

Challenges and Future Research Directions in Massarilactone B Studies

Overcoming Synthetic Complexity for Scalable Production

The intricate molecular architecture of Massarilactone B presents a formidable challenge for synthetic chemists. ijarsct.co.incam.ac.uk The total synthesis of natural products with such complexity is a significant undertaking, often requiring lengthy, multi-step sequences that are difficult to scale up for large-scale production. nih.gov The synthesis of this compound, a bicyclic tetronate, involves key challenging steps such as the highly diastereoselective iodoetherification to construct the core ring system. e-bookshelf.deacs.org

Comprehensive Drug Target Identification and Validation Methodologies for this compound

Identifying the precise molecular targets through which this compound exerts its biological effects is a crucial step in drug discovery. medchemexpress.comresearchgate.net Although this compound is known to possess antibacterial activity, its specific cellular targets remain to be elucidated. e-bookshelf.deresearchgate.net Future research should employ a range of modern target identification and validation techniques. medchemexpress.com

Methodologies that could be applied include:

Affinity-based approaches : These methods, such as affinity chromatography, utilize the direct interaction between this compound and its protein targets. The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. researchgate.net

Drug Affinity Responsive Target Stability (DARTS) : This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. medchemexpress.com

Surface Plasmon Resonance (SPR) : SPR can be used to study the binding kinetics between this compound and potential target proteins in real-time, providing quantitative data on affinity and interaction strength. medchemexpress.com

Computational Approaches : In silico methods, including molecular docking, can predict potential binding partners based on the three-dimensional structure of this compound and known protein structures. researchgate.net These predictions can then be validated experimentally.

Genetic and Phenotypic Screening : Techniques that assess how the compound affects genetically modified cells or organisms can help pinpoint essential pathways and potential targets. researchgate.net

Validating these potential targets is the subsequent critical step to confirm that the interaction leads to the observed biological effect.

Advanced Mechanistic Elucidation of this compound's Biological Actions

While initial studies have confirmed that this compound has antibacterial properties, particularly against Bacillus subtilis and Staphylococcus aureus, the underlying mechanism of action is not well understood. researchgate.netbeilstein-journals.orgbeilstein-journals.org A deep understanding of how it inhibits bacterial growth is essential for its development as a potential therapeutic agent. Future investigations must move beyond simple activity screening to detailed mechanistic studies.

This involves exploring various cellular processes. For instance, research could investigate whether this compound disrupts cell wall synthesis, inhibits protein or nucleic acid synthesis, interferes with metabolic pathways, or compromises cell membrane integrity. Techniques such as transcriptomics and proteomics can reveal how bacterial gene and protein expression patterns change in response to the compound, offering clues to its mode of action. Furthermore, studying structure-activity relationships by comparing the activity of this compound with its analogues, such as Massarilactone A and H, can highlight key functional groups responsible for its bioactivity. beilstein-journals.orgnih.gov

Development of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts, offers a promising strategy for producing complex molecules like this compound. vdoc.pubnih.gov Since this compound is a polyketide, enzymes involved in polyketide biosynthesis, such as polyketide synthases (PKSs), are prime candidates for use in its synthesis. researchgate.netnih.gov

Future research could focus on a hybrid approach where a core scaffold of this compound is assembled through chemical synthesis, and specific, challenging transformations are then carried out by isolated enzymes or whole-cell biotransformation systems. nih.govnih.gov For example, enzymes could be used for stereoselective reductions, oxidations, or glycosylations, steps that are often difficult to control using conventional chemical methods. acs.orgresearchgate.net This approach has the potential to create more efficient and stereoselective synthetic pathways, not only for this compound but also for generating novel derivatives for biological testing. nih.gov

Exploration of Novel Fungal and Marine Sources for Undiscovered Massarilactones

The massarilactone family of compounds has been isolated from a variety of unique ecological niches, primarily from endophytic and marine-derived fungi. researchgate.netbeilstein-journals.orgnih.gov Continued bioprospecting in these underexplored environments is a promising strategy for discovering new and potentially more potent massarilactone analogues. mdpi.comacgpubs.orgdeepdyve.com

Known fungal sources include:

Massarina tunicata : A freshwater aquatic fungus from which Massarilactones A and B were first isolated. researchgate.netmycosphere.org

Coniothyrium sp. : Endophytic fungi from which Massarilactones C, D, E, F, and G have been identified. researchgate.netbeilstein-journals.orgnih.gov

Phoma herbarum : A marine-derived fungus that produces Massarilactone H. beilstein-journals.orgrsc.orgmdpi.com

Dendrothyrium variisporum and Kalmusia variispora : Other fungal species known to produce massarilactones. beilstein-journals.orgmdpi.comapsnet.org

Future exploration should target fungi from diverse and extreme habitats, such as deep-sea sediments, hydrothermal vents, and unique host plants, as these organisms are often a source of novel secondary metabolites. rsc.orgresearchgate.net The discovery of new massarilactones will expand the chemical diversity available for structure-activity relationship studies and could lead to compounds with improved biological profiles.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of "omics" technologies is set to revolutionize natural product research. nih.govnih.gov Metabolomics and proteomics, in particular, offer powerful tools for investigating this compound. asau.rumpg.demdpi.com

Metabolomics : This technology can be used to analyze the complete set of metabolites produced by a massarilactone-producing fungus under various culture conditions. nih.gov This can accelerate the discovery of new, low-abundance massarilactone derivatives that might be missed by traditional isolation methods. Untargeted metabolomics can provide a snapshot of the entire metabolome, while targeted approaches can quantify specific known compounds. asau.rursc.org

Proteomics : Proteomics analyzes the entire protein complement of a cell. In this compound research, it can be used to identify potential drug targets by observing which proteins change in abundance or modification state after treatment with the compound. This provides a functional context for the compound's activity and can help elucidate its mechanism of action. mpg.demdpi.com

Combining these omics approaches with genomics (genomic mining of biosynthetic gene clusters) can create a powerful, multi-faceted strategy for discovering novel compounds and understanding their biological roles. nih.govorcid.org

Compound Reference Table

| Compound Name |

| (±)-Annularin F |

| (±)-Waol A (FD-211) |

| (±)-Waol B (FD-212) |

| AGI-B4 |

| Akuammicine |

| Aspidospermidine |

| Aszonalenin |

| Ciprofloxacin |

| Citric acid |

| Enalin A |

| ent-Haterumalide NA (ent-Oocydin A) |

| Fusidilactone B |

| Graminin D |

| Gymnoascolide A |

| Kopsanine |

| Kopsinine |

| Massarigenin C |

| Massarilactone A |

| This compound |

| Massarilactone C |

| Massarilactone D |

| Massarilactone E |

| Massarilactone F |

| Massarilactone G |

| Massarilactone H |

| Methymycin |

| Mycinamicin |

| Orcinol |

| Pikromycin |

| Riboxylarinol B |

| Rosamicin (juvenimicin A3) |

| Rosigenin |

| Strychnine |

| Sydowinin A |

| Sydowinin B |

| TAN-2483B |

| Tylactone |

| Vincadifformine |

| Xanthone |

Q & A

Q. What are the structural characteristics of Massarilactone B, and how have they been elucidated?

this compound is a fungal polyketide derivative belonging to the furo[3,4-b]pyran class. Its structure includes a γ-lactone fused to a dihydropyran ring, with stereochemical complexity at multiple centers. Structural elucidation relies on spectroscopic methods:

- 1D/2D NMR identifies carbon frameworks and proton coupling patterns. For example, α,β-unsaturated lactone protons resonate at ~6.90 ppm, distinguishing them from non-conjugated systems .

- X-ray crystallography resolved the absolute configuration of related compounds (e.g., Massarilactone D), providing a reference for stereochemical assignments in this compound .

- HR ESI MS confirms molecular formulas, while FTIR detects functional groups (e.g., lactone C=O stretches at ~1767 cm⁻¹) .

Q. What experimental approaches are used to assess the bioactivity of this compound against bacterial strains?

Bioactivity testing involves:

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) measurements against Bacillus subtilis and Staphylococcus aureus using broth microdilution. This compound shows selective inhibition, with activity dependent on concentration and exposure duration .

- Phytotoxicity models : While primarily used for phytotoxins (e.g., Massarilactones D/H), similar protocols (e.g., leaf puncture assays on Vitis vinifera) can validate bioactivity mechanisms .

- Derivatization studies : Acetylation of hydroxyl groups (e.g., O,O',O"-triacetyl-Massarilactone D) enhances toxicity, suggesting structure-activity relationships (SAR) applicable to this compound optimization .

Advanced Research Questions

Q. How have structural revisions of related massarilactones influenced the understanding of this compound's activity?

Structural misassignments in early studies (e.g., Waol A) were corrected via synthetic validation and spectroscopic reanalysis:

- Revised NMR assignments : Snider’s team identified discrepancies in proton chemical shifts for Waol A, leading to reclassification as an α,β-unsaturated lactone. This highlights the need for rigorous comparison of synthetic and natural products to confirm this compound’s structure .

- Synthetic corroboration : Total synthesis of (-)-Massarilactone B by Gao and Snider (2004) validated its proposed structure and revealed synthetic bottlenecks (e.g., stereoselective cyclization) .

- Implications for SAR : Structural revisions underscore the sensitivity of bioactivity to ring conformation and substituent positioning, guiding targeted modifications .

Q. What factors contribute to discrepancies in reported bioactivity data for this compound across different studies?

Variability arises from:

- Source-dependent differences : Isolates from Massarina tunicata vs. Coniothyrium sp. may produce structurally distinct analogs with varying potency .

- Purity and characterization : Incomplete spectroscopic data (e.g., missing NOESY correlations) or insufficient purity (e.g., <95% by HPLC) can skew bioassay results. Adherence to characterization standards (elemental analysis, HRMS) is critical .

- Experimental design : Inconsistent parameters (e.g., bacterial strain viability, inoculation time) affect reproducibility. Standardized protocols, as used in phytotoxicity testing (e.g., fixed concentration/timepoints), mitigate this .

Q. What are the key challenges in synthesizing this compound, and how have they been addressed?

Synthesis hurdles include:

- Stereochemical control : Asymmetric induction during pyran ring formation requires chiral catalysts or auxiliaries. Snider’s route employs stereoselective aldol cyclization .

- Yield optimization : Low yields in late-stage steps (e.g., lactonization) necessitate iterative condition screening (solvent, temperature). Reporting detailed procedures (e.g., solvent ratios, reaction scales) ensures reproducibility .

- Scalability : Multi-step sequences (e.g., 10+ steps) limit material availability. Modular strategies, such as fragment coupling, are under exploration .

Methodological Considerations

- Data interpretation : Cross-reference spectral data with synthetic analogs to resolve ambiguities (e.g., NOESY vs. X-ray for stereochemistry) .

- Experimental rigor : Follow guidelines for compound characterization (e.g., ≥95% purity, full spectroscopic dataset) to ensure data validity .

- Literature gaps : Prioritize studies on biosynthetic pathways (e.g., gene cluster analysis) and mechanistic models (e.g., target enzyme inhibition) to address unresolved bioactivity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。